Cas no 2091777-12-5 (2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro-)

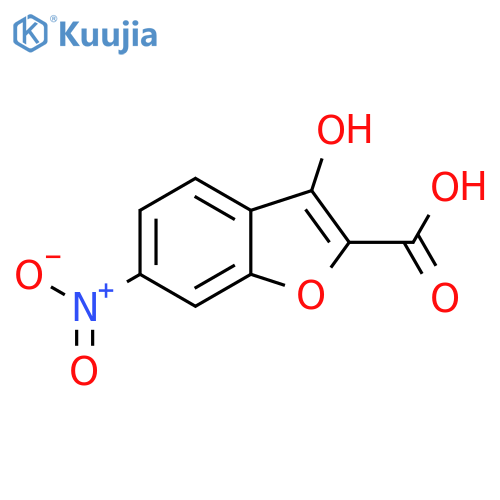

2091777-12-5 structure

商品名:2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro-

CAS番号:2091777-12-5

MF:C9H5NO6

メガワット:223.139102697372

CID:5266611

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- 化学的及び物理的性質

名前と識別子

-

- 2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro-

-

- インチ: 1S/C9H5NO6/c11-7-5-2-1-4(10(14)15)3-6(5)16-8(7)9(12)13/h1-3,11H,(H,12,13)

- InChIKey: VZPHYXJIQJMDOF-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC([N+]([O-])=O)=CC=C2C(O)=C1C(O)=O

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361094-0.05g |

3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid |

2091777-12-5 | 95.0% | 0.05g |

$2545.0 | 2025-03-18 | |

| Enamine | EN300-361094-10.0g |

3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid |

2091777-12-5 | 95.0% | 10.0g |

$13032.0 | 2025-03-18 | |

| Enamine | EN300-361094-0.5g |

3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid |

2091777-12-5 | 95.0% | 0.5g |

$2910.0 | 2025-03-18 | |

| Enamine | EN300-361094-2.5g |

3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid |

2091777-12-5 | 95.0% | 2.5g |

$5940.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01029370-1g |

3-Hydroxy-6-nitro-1-benzofuran-2-carboxylic acid |

2091777-12-5 | 95% | 1g |

¥14994.0 | 2023-03-19 | |

| Enamine | EN300-361094-0.25g |

3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid |

2091777-12-5 | 95.0% | 0.25g |

$2789.0 | 2025-03-18 | |

| Enamine | EN300-361094-1.0g |

3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid |

2091777-12-5 | 95.0% | 1.0g |

$3031.0 | 2025-03-18 | |

| Enamine | EN300-361094-0.1g |

3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid |

2091777-12-5 | 95.0% | 0.1g |

$2668.0 | 2025-03-18 | |

| Enamine | EN300-361094-5.0g |

3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid |

2091777-12-5 | 95.0% | 5.0g |

$8790.0 | 2025-03-18 |

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

2091777-12-5 (2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro-) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬